N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)23-13-8-10-14(11-9-13)24-12-4-3-7-17(24)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGXPFRFKDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acyl Chloride
Procedure :
- Synthesis of 4-(2-oxopiperidin-1-yl)aniline :
- Acylation with 2-(trifluoromethyl)benzoyl chloride :
Characterization :
- ¹H NMR (DMSO-d₆, 300 MHz): δ 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.68 (t, J = 7.8 Hz, 1H, ArH), 7.45 (d, J = 8.7 Hz, 2H, ArH), 6.95 (d, J = 8.7 Hz, 2H, ArH), 3.72–3.65 (m, 2H, piperidinyl-CH₂), 2.52–2.45 (m, 2H, piperidinyl-CH₂), 1.92–1.85 (m, 4H, piperidinyl-CH₂).
- IR (KBr): 1675 cm⁻¹ (C=O amide), 1325 cm⁻¹ (C-F).
Reductive Amination Approach
Procedure :
- Preparation of 4-aminophenyl-2-oxopiperidine :
- Coupling with 2-(trifluoromethyl)benzoic acid :
Optimization Note :
Solid-Phase Synthesis Using Resin Catalysis
Procedure :
- Resin-mediated acylation :
Advantages :
- The resin facilitates easy separation, eliminating aqueous workup.
- Recyclability of the catalyst reduces costs.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Amide coupling | Triethylamine | DCM | 0°C → RT | 85–90% | 98.5% |
| Reductive amination | EDCl/HOBt | DCM | RT | 75–80% | 97.2% |
| Resin catalysis | Indion 190 | Toluene | Reflux | 88–92% | 99.1% |
Key Observations :
- Resin catalysis offers superior yields and purity, attributed to reduced side reactions.
- Traditional amide coupling requires stoichiometric bases, generating more waste.
Purification and Analytical Profiling
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamides
| Compound Name | Key Substituents | Molecular Weight* | Notable Functional Groups |
|---|---|---|---|
| N-[4-(2-Oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | 2-(Trifluoromethyl)benzoyl, 4-(2-oxopiperidin-1-yl)phenyl | ~392.34 | Trifluoromethyl, 2-oxopiperidine |
| N-[4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | 3-(Trifluoromethyl)benzoyl, 4-(1,1-dioxothiazolidin-2-yl)phenyl | ~414.38 | Trifluoromethyl, sulfone, thiazolidine |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 5-Chloro-2-hydroxybenzoyl, 4-(trifluoromethyl)phenyl | ~329.71 | Chloro, hydroxyl, trifluoromethyl |
| Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | 2-(Trifluoromethyl)benzoyl, 3-isopropoxyphenyl | ~325.30 | Trifluoromethyl, isopropoxy |
*Calculated based on molecular formulas.
Key Observations :
- Heterocyclic Moieties : The 2-oxopiperidine group offers a six-membered lactam ring, contrasting with the five-membered sulfone-containing thiazolidine in ’s compound. This difference may impact solubility and target engagement.
- Bioactive Substituents : Hydroxyl and chloro groups in ’s salicylamides enhance hydrogen bonding and antimicrobial activity, absent in the target compound.
Activity Insights :
- Antimicrobial Potential: The target compound’s trifluoromethyl and lactam groups may enhance penetration into bacterial membranes, similar to salicylamides in .
- Enzyme Inhibition : Piperidine-containing analogs often target proteases or kinases, suggesting possible enzyme inhibitory roles.
- Agricultural vs. Pharmaceutical Use : Unlike flutolanil (), the target compound lacks alkoxy groups linked to pesticidal activity, hinting at divergent applications.
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a trifluoromethyl group and a piperidinone moiety, is being investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and possibly anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A trifluoromethyl group that enhances lipophilicity.
- A piperidinone ring that may contribute to biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring the trifluoromethyl group. For instance, derivatives similar to this compound have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for related compounds were reported at 25.9 μM against MRSA, indicating a promising bactericidal effect .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. In vitro studies suggest that certain derivatives can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring have shown varying degrees of inhibition of NF-κB activity, with some resulting in a 10–15% increase in activity . This suggests that further exploration into the structure-activity relationship could yield compounds with enhanced anti-inflammatory effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzamide derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against resistant strains .
- In Vitro Cell Viability : Another investigation assessed the cytotoxicity of various benzamide derivatives on human cell lines. The findings suggested that certain modifications to the piperidine ring could enhance cell viability while maintaining antimicrobial properties .
- GlyT1 Inhibition : Related compounds have been studied for their inhibitory effects on glycine transporters (GlyT1). For example, SSR504734, a derivative, was identified as a selective and reversible inhibitor of GlyT1, showing therapeutic potential in models of schizophrenia and anxiety disorders . This indicates that this compound may also possess similar neuropharmacological properties.
Comparative Analysis Table
| Compound | Activity Type | MIC (μM) | Remarks |
|---|---|---|---|
| N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(CF3)benzamide | Antimicrobial | 25.9 | Effective against MRSA |
| SSR504734 | GlyT1 Inhibitor | 18 | Potential treatment for schizophrenia |
| Trifluoromethyl Benzamide Derivative | Anti-inflammatory | - | Modulates NF-κB activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
